3-Methoxy-6-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
Methyl 2-hydroxy-4-methoxybenzodithioate is an organic compound with a complex structure that includes both hydroxyl and methoxy functional groups attached to a benzene ring, along with two sulfur atoms forming a dithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-4-methoxybenzodithioate typically involves the reaction of 2-hydroxy-4-methoxybenzoic acid with a suitable thiolating agent under controlled conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as the thiolating agent, which reacts with the carboxylic acid group to form the dithioate group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of methyl 2-hydroxy-4-methoxybenzodithioate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-methoxybenzodithioate can undergo various chemical reactions, including:
Oxidation: The dithioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or disulfides.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl 2-hydroxy-4-methoxybenzodithioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-4-methoxybenzodithioate involves its interaction with specific molecular targets and pathways. The compound’s dithioate group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. Additionally, the hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but lacks the dithioate group.
Methyl 2-hydroxy-4-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Methyl 2-hydroxy-4-methoxybenzodithioate is unique due to the presence of the dithioate group, which imparts distinct chemical and biological properties
Properties
CAS No. |
3152-70-3 |
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Molecular Formula |
C9H10O2S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-methoxybenzenecarbodithioate |
InChI |
InChI=1S/C9H10O2S2/c1-11-6-3-4-7(8(10)5-6)9(12)13-2/h3-5,10H,1-2H3 |
InChI Key |
DCKZSXJCTOTAKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=S)SC)O |
Origin of Product |
United States |
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